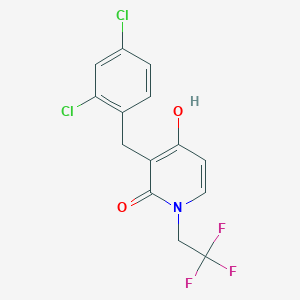
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone, also known as DCHP, is an organic compound with a wide range of potential applications in the scientific research field. It has been used in the synthesis of various compounds and is also used as a ligand in coordination chemistry. DCHP is a versatile compound due to its unique structure, which consists of a benzyl group, a hydroxy group, and a trifluoroethyl group. This compound has been studied extensively in recent years due to its potential applications in the scientific research field.
Aplicaciones Científicas De Investigación
Chemical Structure and Forms
- 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone and its derivatives primarily exist in the quinoid form, with minor contributions from the aromatic zwitterion form. Different substituents at the ring N position, such as in the case of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone, do not significantly affect the geometric structure of these molecules (Xiao et al., 1993).
Synthesis and Structural Studies
- Various 3-hydroxy-2-methyl-4(1H)-pyridinones have been synthesized with different substituents, leading to the study of their physical and structural properties. This research aids in understanding the chemical behavior and potential applications of similar compounds (Nelson et al., 1988).
Applications in Coordination Chemistry
- 1-Aryl-3-hydroxy-2-methyl-4-pyridinones, similar in structure to the subject compound, have been used to prepare tris(1-aryl-3-hydroxy-2-methyl-4-pyridinonato)aluminum(III), -gallium(III), and -indium(III) complexes. These studies are crucial for the development of coordination compounds in various scientific fields (Zhang et al., 1991).
Therapeutic Research
- N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's. This indicates the potential of structurally similar compounds in medical research (Scott et al., 2011).
Antimicrobial Properties
- Synthesis of novel chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups, which are structurally related to this compound, has shown potential in developing biostatic agents against pathogenic bacteria (Workman et al., 2016).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO2/c15-9-2-1-8(11(16)6-9)5-10-12(21)3-4-20(13(10)22)7-14(17,18)19/h1-4,6,21H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGKJOMTTVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)

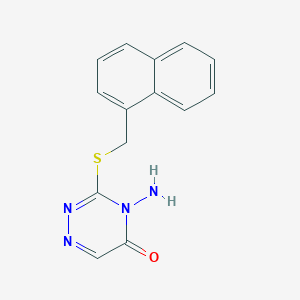
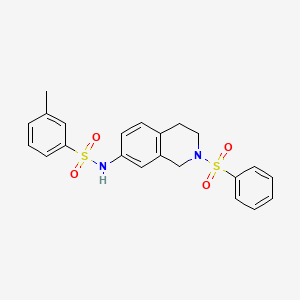
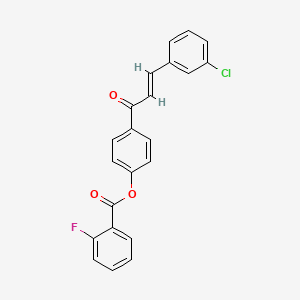
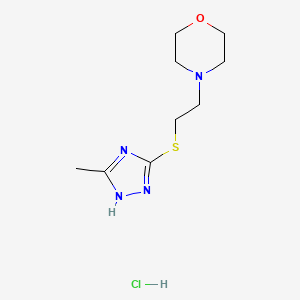
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
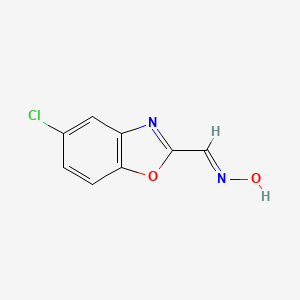
![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)
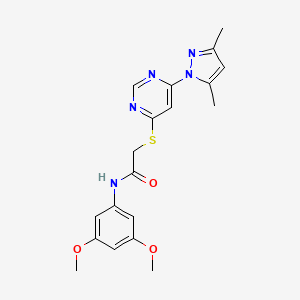
![1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2451909.png)
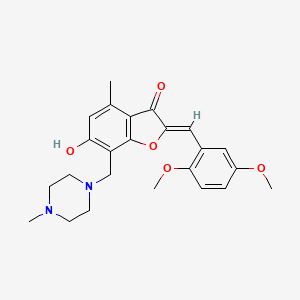
![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)